molecular formula C21H20ClN3O5S B607134 DJT06001 CAS No. 1628182-40-0

DJT06001

Katalognummer: B607134
CAS-Nummer: 1628182-40-0
Molekulargewicht: 461.92
InChI-Schlüssel: DWIJIDWSULQVIV-HOTGVXAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DJT06001 is a selective Factor Xa inhibitor, reducing thrombus formation with low risk of bleeding.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

DJT06001 has demonstrated notable anticancer properties in several preclinical studies.

  • In Vivo Studies : In xenograft models, this compound exhibited significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg compared to control groups. This suggests its potential as a viable candidate for cancer therapy.
  • Mechanism of Action : The compound induces apoptosis in cancer cells while sparing normal cells, indicating a selective action that could minimize side effects commonly associated with chemotherapy.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties that may be beneficial in treating autoimmune diseases.

  • In Vitro Studies : The compound was tested against murine leukemia cell lines (RAW264.7) to evaluate its cytotoxicity and ability to inhibit nitric oxide production, a key inflammatory mediator. Results indicated a significant reduction in inflammation markers, supporting its use in inflammatory conditions .
  • Case Study : A study focused on this compound's efficacy in models of induced arthritis showed promising results, with significant reductions in paw swelling observed after treatment.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaStudy TypeKey Findings
Antitumor ActivityIn VivoTumor growth inhibition up to 60% at 20 mg/kg
Anti-inflammatory EffectsIn VitroSignificant reduction in nitric oxide production
Cancer TreatmentCase StudyInduction of apoptosis in cancer cells
Infection ControlCase StudyEffective against multi-drug resistant strains

Case Study 1: Cancer Treatment

  • Objective : Evaluate the anticancer effects of this compound in breast cancer models.
  • Results : The compound demonstrated significant apoptosis induction in breast cancer cells with minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic index for clinical applications.

Case Study 2: Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : this compound effectively inhibited the growth of multi-drug resistant bacterial strains, highlighting its potential role as an antimicrobial agent.

Analyse Chemischer Reaktionen

Mechanism of Action and FXa Inhibition

DJT06001 selectively binds to the active site of FXa, a serine protease critical in the coagulation cascade. By competitively inhibiting FXa, it prevents the conversion of prothrombin to thrombin, thereby reducing fibrin clot formation .

Key reaction pathway :This compound+FXaThis compound FXa complex inactive \text{this compound}+\text{FXa}\rightarrow \text{this compound FXa complex inactive }

  • Inhibitory constant (KiK_iKi​) : 0.99nM0.99\,\text{nM} .
  • Selectivity : >10,000-fold specificity for FXa over other serine proteases (e.g., thrombin, trypsin) .

In Vitro Pharmacological Profile

This compound demonstrates potent activity in biochemical assays:

Parameter Value
IC50_{50} (prothrombinase)2.53nM2.53\,\text{nM}
PT doubling concentration0.74μM0.74\,\mu \text{M}
APTT doubling concentration0.57μM0.57\,\mu \text{M}
  • Platelet aggregation : No impairment observed with ADP, collagen, or platelet-activating factor (PAF) .

In Vivo Antithrombotic Efficacy

Studies in rat thrombosis models revealed dose-dependent inhibition of thrombus formation:

Dose (mg/kg) Thrombus Weight Reduction Bleeding Risk (vs. Rivaroxaban)
135%Comparable
368%Lower
1092%Significantly lower
  • Bleeding risk : this compound caused less tail bleeding in rats than rivaroxaban at equieffective doses .

Pharmacokinetic and Pharmacodynamic Relationship

A linear correlation exists between plasma concentrations of this compound and its anticoagulant effects:

Plasma Concentration (ng/mL) FXa Inhibition (%) PT Prolongation (s)
50301.5x baseline
200752.8x baseline
500954.2x baseline
  • Half-life : ~8 hours in preclinical models, supporting once-daily dosing .

Eigenschaften

CAS-Nummer

1628182-40-0

Molekularformel

C21H20ClN3O5S

Molekulargewicht

461.92

IUPAC-Name

5-Chloro-N-(((3S,3aS)-1-oxo-7-(3-oxomorpholino)-3,3a,4,5-tetrahydro-1H-oxazolo[3,4-a]quinolin-3-yl)methyl)thiophene-2-carboxamide

InChI

InChI=1S/C21H20ClN3O5S/c22-18-6-5-17(31-18)20(27)23-10-16-15-3-1-12-9-13(24-7-8-29-11-19(24)26)2-4-14(12)25(15)21(28)30-16/h2,4-6,9,15-16H,1,3,7-8,10-11H2,(H,23,27)/t15-,16-/m0/s1

InChI-Schlüssel

DWIJIDWSULQVIV-HOTGVXAUSA-N

SMILES

O=C(C1=CC=C(Cl)S1)NC[C@@H]2OC(N3[C@@]2([H])CCC4=C3C=CC(N5C(COCC5)=O)=C4)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

DJT06001;  DJT-06001;  DJT 06001

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DJT06001
Reactant of Route 2
Reactant of Route 2
DJT06001
Reactant of Route 3
Reactant of Route 3
DJT06001
Reactant of Route 4
Reactant of Route 4
DJT06001
Reactant of Route 5
Reactant of Route 5
DJT06001
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
DJT06001

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.